N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
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Description
N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H18F3N3O and its molecular weight is 349.357. The purity is usually 95%.
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Biological Activity
N-(3,4-Difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, also known by its CAS number 303091-72-7, is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18F3N3O
- Molecular Weight : 349.35 g/mol
- Structure : The compound features a piperazine moiety, which is a common scaffold in many pharmacologically active compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neurotransmission and cell signaling pathways.
- Dopamine Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of dopamine receptors, which are critical in the treatment of psychiatric disorders such as schizophrenia and depression.
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation through apoptosis induction. In vitro studies have demonstrated that it can activate caspases, which are key enzymes in the apoptotic pathway.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Induces apoptosis in cancer cell lines (e.g., MCF7, PC3) |
Neurotransmitter Modulation | Potential modulation of dopamine receptors |
Enzyme Inhibition | Inhibits PARP1 activity in cancer cells |
Caspase Activation | Activates caspases 3 and 9 in treated cells |
Study 1: Anticancer Efficacy
In a study published in MDPI, the efficacy of this compound was evaluated against several cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like doxorubicin. The mechanism involved the activation of caspases leading to apoptosis:
- Cell Lines Tested : MCF7 (breast cancer), PC3 (prostate cancer)
- Findings : Enhanced caspase 3 and 9 activation was observed post-treatment, indicating a strong apoptotic response .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of this compound. It was found to enhance synaptic plasticity and protect against amyloid toxicity in neuronal cultures. This suggests potential applications in neurodegenerative diseases like Alzheimer's:
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-14-6-5-13(11-16(14)21)22-18(25)12-23-7-9-24(10-8-23)17-4-2-1-3-15(17)20/h1-6,11H,7-10,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBLPDKTIKBFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-72-7 |
Source
|
Record name | N-(3,4-DIFLUOROPHENYL)-2-(4-(2-FLUOROPHENYL)-1-PIPERAZINYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.